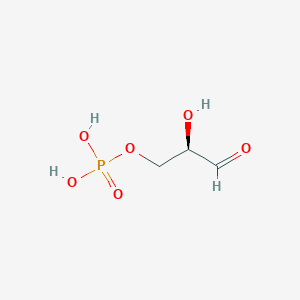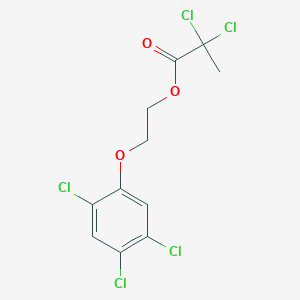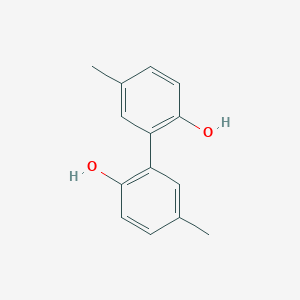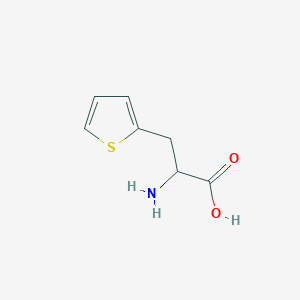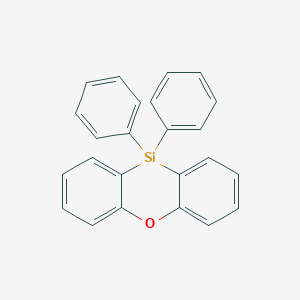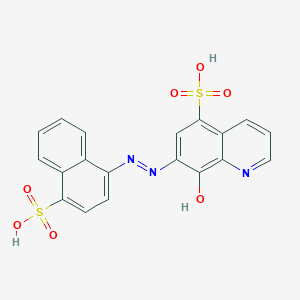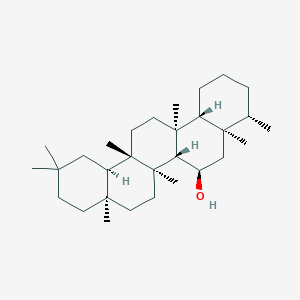
Epiputranjivol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epiputranjivol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Epiputranjivol is not fully understood. However, it is believed to interact with specific proteins and enzymes in the body, altering their function and activity. This interaction can lead to changes in cellular signaling pathways and ultimately affect various physiological processes.
Biochemical and Physiological Effects:
Epiputranjivol has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to changes in cellular signaling pathways. It has also been found to have antioxidant properties, reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Epiputranjivol in lab experiments is its specificity. It can target specific proteins and enzymes, allowing researchers to study their function and activity in detail. However, one of the limitations of using Epiputranjivol is its cost. The synthesis method is complex and expensive, making it difficult for some researchers to obtain.
Zukünftige Richtungen
There are several future directions for the use of Epiputranjivol in scientific research. One area of interest is the development of new drugs and therapies for various diseases. Epiputranjivol has shown promise in the treatment of cancer and Alzheimer's, and further research in this area is needed. Another direction is the study of its potential effects on other physiological processes, such as metabolism and immune function.
Conclusion:
In conclusion, Epiputranjivol is a chemical compound that has significant potential in scientific research. Its synthesis method is complex, but its specificity and unique biochemical and physiological effects make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and potential applications in the development of new drugs and therapies.
Synthesemethoden
Epiputranjivol is synthesized using a specific method that involves the reaction of several chemical compounds. The process involves the use of a catalyst and requires careful monitoring of reaction conditions such as temperature, pressure, and reaction time. The resulting product is a white crystalline powder that is purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Epiputranjivol has a wide range of applications in scientific research. It is commonly used in the study of cellular signaling pathways, protein-protein interactions, and enzyme kinetics. It has also been used in the development of new drugs and therapies for various diseases such as cancer and Alzheimer's.
Eigenschaften
CAS-Nummer |
18671-57-3 |
|---|---|
Produktname |
Epiputranjivol |
Molekularformel |
C30H52O |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol |
InChI |
InChI=1S/C30H52O/c1-20-10-9-11-22-27(5)15-17-29(7)23-19-25(2,3)12-13-26(23,4)14-16-30(29,8)24(27)21(31)18-28(20,22)6/h20-24,31H,9-19H2,1-8H3/t20-,21+,22-,23+,24-,26+,27-,28+,29-,30+/m0/s1 |
InChI-Schlüssel |
RYHFAMWSYGRMTM-OYJDITGBSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)O)C |
SMILES |
CC1CCCC2C1(CC(C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)O)C |
Kanonische SMILES |
CC1CCCC2C1(CC(C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






